N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide
Description
N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a piperidine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-21-15-18-11-8-9(6-7-12(11)22-15)16-14(20)10-4-3-5-13(19)17-10/h6-8,10H,2-5H2,1H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQKDYOFTBYFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(O1)C=CC(=C2)NC(=O)C3CCCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with ethyl chloroformate under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzoxazole derivative with 2-piperidone in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Amidation: The final step involves the amidation of the intermediate product with ethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoxazole or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide
- N-(2-ethoxy-1,3-benzoxazol-5-yl)benzamide
- N-(2-ethoxy-1,3-benzoxazol-5-yl)propionamide
Uniqueness
N-(2-ethoxy-1,3-benzoxazol-5-yl)-6-oxopiperidine-2-carboxamide is unique due to the presence of both benzoxazole and piperidine rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
